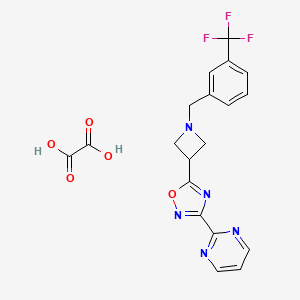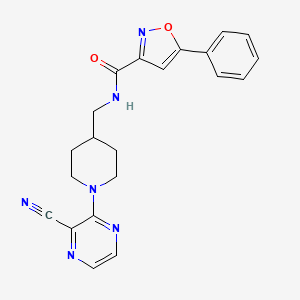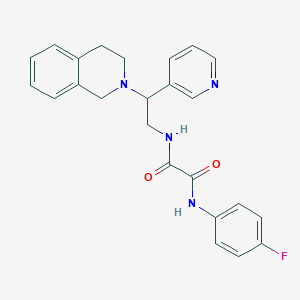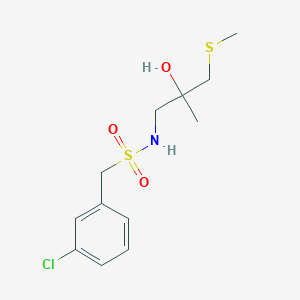![molecular formula C17H21N5O2 B2648974 (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034441-00-2](/img/structure/B2648974.png)
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a tetrahydrobenzimidazole ring. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting chemical properties. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The piperidine ring could contribute to basicity, and the aromatic rings could contribute to pi-pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution, electrophilic aromatic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and nitrogen atoms suggests that the compound might have a relatively high melting point and could be soluble in polar solvents .科学的研究の応用
1. Antimicrobial and Antimycobacterial Activity
Compounds containing pyridine and imidazole derivatives, similar to the query compound, have shown promising antimicrobial and antimycobacterial activities. For instance, a series of compounds synthesized and evaluated for antimicrobial and antimycobacterial activities demonstrated variable and modest effectiveness against investigated bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Narasimhan et al., 2011).
2. Antiproliferative Activity
Another area of research interest is the antiproliferative activity of benzimidazole and imidazole derivatives against cancer cell lines. A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and evaluated for their anticancer activity, particularly in cervical cancer cells. Some conjugates exhibited significant cytotoxicity, indicating their potential as anticancer agents (Kamal et al., 2012).
3. Synthesis and Chemical Properties
Research has also focused on the synthesis and structural analysis of compounds with pyridine, benzimidazole, and imidazole derivatives. For example, the synthesis and Hirshfeld surface analysis of a compound with a piperidine and morpholine ring showed potential for antiproliferative activity. This study provides insights into the structural stability and intermolecular interactions of such compounds, which could inform future drug design and development efforts (Prasad et al., 2018).
4. Tubulin Polymerization Inhibitors
New conjugates involving benzimidazole and imidazo[4,5-b]pyridin moieties have been evaluated as tubulin polymerization inhibitors, showing considerable cytotoxicity against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer therapies (Mullagiri et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1,6-7,11-13H,2-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNJSCHXZZTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)OC4=NC=CC=N4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)

![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)


![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)
![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)